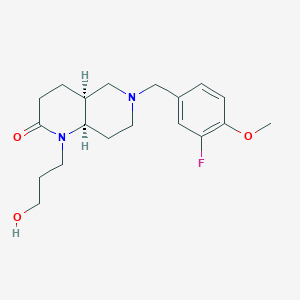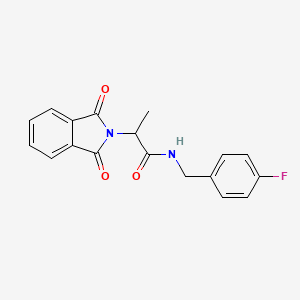![molecular formula C17H24N2O2 B5414514 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5414514.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea, also known as BHU-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHU-1 is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory cytokines and prostaglandins. This compound inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of inflammatory mediators. This compound also induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea is that it is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is that it has a short half-life, which can make it difficult to maintain therapeutic concentrations in the body.
Zukünftige Richtungen
There are several future directions for N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea research. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential use in treating other inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects. While this compound has several advantages for lab experiments, there are also limitations to its use. Future research on this compound could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of the bicyclo[2.2.1]hept-2-ene, which is then reacted with 2-methoxyphenyl isocyanate to form the urea derivative. The final product is purified using chromatography techniques to obtain pure this compound.
Eigenschaften
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(14-10-12-7-8-13(14)9-12)18-17(20)19-15-5-3-4-6-16(15)21-2/h3-6,11-14H,7-10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSASYBXWKGARSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5414442.png)
![1-{2-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5414447.png)
![methyl 4-({[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5414452.png)

![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5414481.png)


![1-(6-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}pyridin-2-yl)ethanol](/img/structure/B5414499.png)
![3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)
![(2R)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenyl-1-propanol](/img/structure/B5414524.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(dimethylamino)-2-methylpropanamide](/img/structure/B5414543.png)